Cas no 1406738-01-9 (3-amino-2-(3-bromopyridin-2-yl)propan-1-ol)

3-Amino-2-(3-bromopyridin-2-yl)propan-1-ol is a versatile brominated pyridine derivative with a functionalized propanolamine side chain. Its structural features, including the amino and hydroxyl groups, make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the 3-bromopyridinyl moiety enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic systems. The compound’s bifunctional nature allows for further derivatization, facilitating the development of targeted bioactive molecules. Its well-defined reactivity and stability under standard conditions make it a reliable building block for researchers in medicinal chemistry and material science.
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol structure
1406738-01-9 structure
Product name:3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
CAS No:1406738-01-9
MF:C8H11BrN2O
MW:231.089740991592
CID:5799094
PubChem ID:63215990

3-amino-2-(3-bromopyridin-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
    • AKOS012518574
    • EN300-1254237
    • 1406738-01-9
    • Inchi: 1S/C8H11BrN2O/c9-7-2-1-3-11-8(7)6(4-10)5-12/h1-3,6,12H,4-5,10H2
    • InChI Key: REZGRLVDPTWMRX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C(CO)CN

Computed Properties

  • Exact Mass: 230.00548g/mol
  • Monoisotopic Mass: 230.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 59.1Ų

3-amino-2-(3-bromopyridin-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1254237-500mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
500mg
$739.0 2023-10-02
Enamine
EN300-1254237-250mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
250mg
$708.0 2023-10-02
Enamine
EN300-1254237-10000mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
10000mg
$3315.0 2023-10-02
Enamine
EN300-1254237-1.0g
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
1g
$0.0 2023-06-08
Enamine
EN300-1254237-2500mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
2500mg
$1509.0 2023-10-02
Enamine
EN300-1254237-50mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
50mg
$647.0 2023-10-02
Enamine
EN300-1254237-100mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
100mg
$678.0 2023-10-02
Enamine
EN300-1254237-1000mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
1000mg
$770.0 2023-10-02
Enamine
EN300-1254237-5000mg
3-amino-2-(3-bromopyridin-2-yl)propan-1-ol
1406738-01-9
5000mg
$2235.0 2023-10-02

Additional information on 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol

Introduction to 3-Amino-2-(3-Bromopyridin-2-yl)propan-1-ol (CAS No. 1406738-01-9)

3-Amino-2-(3-bromopyridin-2-yl)propan-1-ol (CAS No. 1406738-01-9) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. The compound's structure consists of an amino group, a bromopyridine moiety, and a hydroxyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol is defined by its molecular formula, C9H12BrNO2. The presence of the bromine atom in the pyridine ring imparts unique reactivity and selectivity properties, which are crucial for its use in synthetic pathways. The amino and hydroxyl groups provide additional functional handles for further chemical modifications, enhancing its utility in drug discovery and development.

In recent years, 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol has been extensively studied for its potential as a building block in the synthesis of compounds with diverse biological activities. One notable area of research involves its use in the development of neuroprotective agents. Studies have shown that derivatives of this compound exhibit potent neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Another significant application of 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol is in the field of anti-cancer drug discovery. Researchers have explored its potential as a scaffold for designing novel anti-cancer agents with improved efficacy and reduced side effects. The compound's ability to modulate key signaling pathways involved in cancer progression has been a focal point of numerous studies. For instance, derivatives of 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol have been shown to inhibit the activity of kinases such as AKT and MAPK, which are known to play critical roles in cancer cell survival and proliferation.

The synthesis of 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromopyridine with an appropriate amino alcohol precursor, followed by functional group manipulations to achieve the desired product. The choice of synthetic methods can significantly impact the yield and purity of the final compound, making optimization a critical aspect of its production.

In addition to its use as a synthetic intermediate, 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol has also been investigated for its pharmacological properties. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles, including good solubility and permeability characteristics. These properties are essential for ensuring effective drug delivery and bioavailability, which are crucial factors in the development of successful therapeutic agents.

The safety profile of 3-amino-2-(3-bromopyridin-2-yl)propan-1-ol has been evaluated through various toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, as with any new chemical entity, further research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 3-amino-2-(3-bromopyridin-2-y l)propan -1 -ol (CAS No . 14067 38 -0 1 -9) represents a valuable compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing drug discovery and development efforts.

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